![molecular formula C13H10F3NO3 B6328471 1-[2-[4-(Trifluoromethoxy)phenyl]ethenyl]-2,5-pyrrolidinedione CAS No. 278183-69-0](/img/structure/B6328471.png)
1-[2-[4-(Trifluoromethoxy)phenyl]ethenyl]-2,5-pyrrolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-[4-(Trifluoromethoxy)phenyl]ethenyl]-2,5-pyrrolidinedione (TFMPD) is a compound that has been studied for its potential applications in a variety of scientific fields, including biochemistry, physiology, and biotechnology. TFMPD is a versatile molecule that has been used in research to investigate the mechanism of action of various drugs and to explore new therapeutic strategies.
Aplicaciones Científicas De Investigación
1-[2-[4-(Trifluoromethoxy)phenyl]ethenyl]-2,5-pyrrolidinedione has been used in a variety of scientific research applications. It has been used to study the mechanism of action of various drugs, including antifungal agents, antiviral agents, and antibiotics. It has also been used to explore new therapeutic strategies for the treatment of cancer, HIV, and other diseases. In addition, this compound has been used to investigate the biochemical and physiological effects of various drugs and to study the pharmacokinetics of drugs.
Mecanismo De Acción
The mechanism of action of 1-[2-[4-(Trifluoromethoxy)phenyl]ethenyl]-2,5-pyrrolidinedione is not fully understood. However, it is believed to act as an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of drugs. In addition, this compound has been shown to inhibit the activity of other enzymes, such as cyclooxygenase, which is involved in the metabolism of fatty acids.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, as well as enzymes involved in the metabolism of fatty acids. In addition, this compound has been shown to have anti-inflammatory, anti-bacterial, and antioxidant effects. Furthermore, this compound has been shown to have anti-cancer effects and to increase the efficacy of some drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[2-[4-(Trifluoromethoxy)phenyl]ethenyl]-2,5-pyrrolidinedione has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and can be easily synthesized. In addition, it is a highly stable compound and can be stored for long periods of time. However, there are some limitations to using this compound in laboratory experiments. It is not soluble in water, and its solubility in organic solvents is limited. In addition, this compound can be toxic at high concentrations.
Direcciones Futuras
There are several potential future directions for research involving 1-[2-[4-(Trifluoromethoxy)phenyl]ethenyl]-2,5-pyrrolidinedione. One potential direction is to further explore its mechanism of action and to identify additional biochemical and physiological effects. Another potential direction is to explore the therapeutic potential of this compound in the treatment of various diseases, such as cancer, HIV, and other infectious diseases. In addition, further research could be conducted to explore the pharmacokinetics of this compound and to identify potential drug-drug interactions. Finally, further research could be conducted to explore the potential of this compound as an adjuvant for other drugs.
Métodos De Síntesis
1-[2-[4-(Trifluoromethoxy)phenyl]ethenyl]-2,5-pyrrolidinedione can be synthesized by a three-step reaction process. The first step involves the reaction of 2-methyl-2-butene with trifluoroacetic anhydride in the presence of a base, such as pyridine, to form ethyl trifluoroacetate. The second step involves the reaction of ethyl trifluoroacetate with 4-trifluoromethoxybenzaldehyde in the presence of a base, such as sodium hydroxide, to form this compound. The third step involves the reaction of this compound with a base, such as potassium hydroxide, to form the desired product.
Propiedades
IUPAC Name |
1-[(E)-2-[4-(trifluoromethoxy)phenyl]ethenyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO3/c14-13(15,16)20-10-3-1-9(2-4-10)7-8-17-11(18)5-6-12(17)19/h1-4,7-8H,5-6H2/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGVNSJPZLIHVFM-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C=CC2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1=O)/C=C/C2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1Z,3Z)-1,3-bis[[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]methylene]-2,3-dihydro-5,6-dimethyl-1H-isoindole, 95%](/img/structure/B6328392.png)


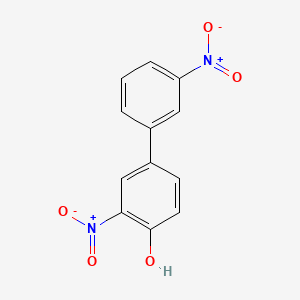
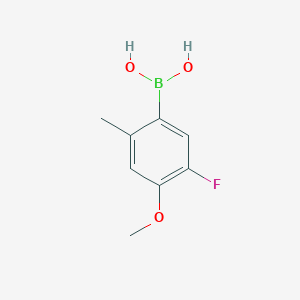
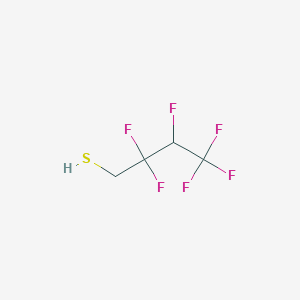
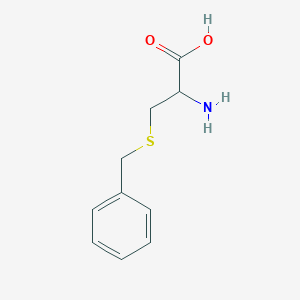
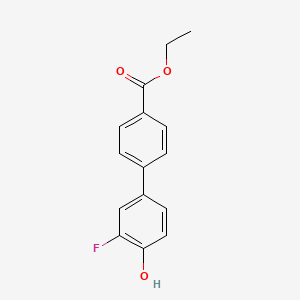


![N-2-[3,4-Bis(trifluoromethoxy)phenyl]ethylphthalimide, 92%](/img/structure/B6328472.png)
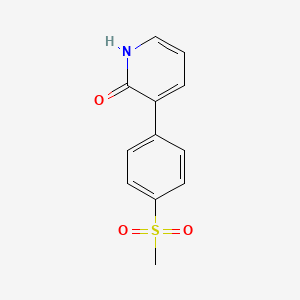
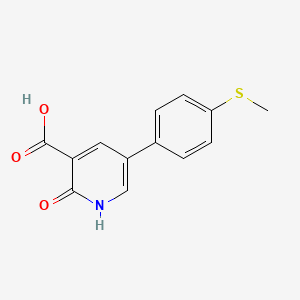
![2-[3-(Benzyloxy)phenyl]piperazine](/img/structure/B6328486.png)